molecular formula C19H15BrCl2N2O3S B4623193 1-(4-bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)ethanone

1-(4-bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)ethanone

Cat. No. B4623193
M. Wt: 502.2 g/mol
InChI Key: SMAGHNUCYNPZCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic compounds typically involves multi-step reactions, starting from simple precursors to gradually build up the desired molecular framework. A related synthesis approach involves the reaction of 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol with 2-bromo-1-(2,4-dichlorophenyl)ethanone, showcasing the typical strategies employed in constructing such molecules. This process might involve nucleophilic substitution reactions, condensations, and the use of catalysts to achieve the desired structural motifs and functional groups (Xu et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using X-ray crystallography, NMR spectroscopy, and computational methods. Structural analyses reveal the spatial arrangement of atoms, dihedral angles, and molecular conformations, crucial for understanding the compound's reactivity and properties. For instance, related compounds demonstrate specific dihedral angles between rings and the presence of weak intermolecular hydrogen bonds, which could influence the physical and chemical behavior of the molecule under study (Mary et al., 2015).

Chemical Reactions and Properties

Chemical properties of such compounds are largely defined by their functional groups and molecular structure. Reactions might include further functionalization, polymerization, or incorporation into larger molecular frameworks. Studies on similar molecules highlight their potential reactivity patterns, including nucleophilic substitutions and the formation of stable complexes with biological targets, suggesting a wide range of chemical behaviors that could be expected from the compound (Adimule et al., 2014).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystalline structure are determined through experimental measurements and are essential for practical applications. These properties are influenced by the molecular structure, for instance, the presence of halogen atoms and heterocycles affects the compound's polarity, solubility in various solvents, and phase behavior (Zhang et al., 2014).

Chemical Properties Analysis

Chemical properties encompass reactivity, stability, and interactions with other molecules. The compound's specific functional groups, such as ether, ketone, and halides, dictate its participation in chemical reactions. For example, the reactivity towards nucleophilic substitutions, potential for hydrogen bonding, and susceptibility to hydrolysis are critical aspects. Studies involving compounds with similar structural features offer insights into the chemical behavior, stability under various conditions, and reactivity towards different reagents (Yoon et al., 1998).

Scientific Research Applications

Synthetic Applications

  • The title compound and similar molecules are often synthesized for their unique structural properties. For example, a study on the synthesis of 1,3,4-oxadiazole derivatives through the reaction of 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol with 2-bromo-1-(2,4-dichlorophenyl)ethanone highlights the intricate chemical synthesis techniques used to create complex molecules with potential applications in materials science and chemical engineering (Xu et al., 2005).

Antibacterial Properties

  • Compounds with structures similar to the target molecule have been designed and synthesized for their antimicrobial properties. For instance, Pyrazolinyl bromophenylthiazoles have been synthesized and evaluated for their antibacterial activities, indicating the potential use of the target compound in developing new antimicrobial agents (Hawaiz, 2018).

Corrosion Inhibition

  • Thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition performances on metals, suggesting possible applications of the target compound in protecting materials against corrosion. Density functional theory (DFT) calculations and molecular dynamics simulations have been employed to understand the inhibition mechanisms (Kaya et al., 2016).

Antifungal and Anticancer Activities

  • Some novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing a tosyl moiety have shown potential cytotoxicity against liver and breast cancer cells, as well as antifungal activities. This highlights the broader pharmacological potential of such compounds in medicinal chemistry (Hessien et al., 2009).

properties

IUPAC Name

1-(4-bromophenyl)-2-[[5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrCl2N2O3S/c20-13-5-3-12(4-6-13)16(25)11-28-19-24-23-18(27-19)2-1-9-26-17-8-7-14(21)10-15(17)22/h3-8,10H,1-2,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAGHNUCYNPZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)CCCOC3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrCl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-bromophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)ethanone

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